synthesis and characterization of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride
synthesis and characterization of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride
Synthesis, Characterization, and Mechanistic Insights of N-Hydroxy-4-(trifluoromethyl)benzimidoyl Chloride: A Technical Guide
Executive Summary
In modern drug discovery and materials science, the construction of functionalized heterocycles is paramount. N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride (also known as 4-(trifluoromethyl)benzohydroximoyl chloride) serves as a critical, bench-stable precursor for the in situ generation of highly reactive nitrile oxide dipoles. These dipoles readily undergo 1,3-dipolar cycloadditions with alkenes and alkynes to form isoxazolines and isoxazoles—pharmacophores frequently found in anti-inflammatory, antimicrobial, and herbicidal agents.
As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we will dissect the causality behind the synthetic choices, establish a self-validating experimental protocol, and provide the spectroscopic benchmarks necessary to ensure the integrity of your synthesized material.
Chemical Properties & Specifications
Before initiating the synthesis, it is crucial to understand the physicochemical profile of the target molecule. The trifluoromethyl ( −CF3 ) group imparts significant lipophilicity and electron-withdrawing characteristics, which directly influence both the stability of the intermediate oxime and the reactivity of the resulting nitrile oxide.
| Property | Value / Description |
| Chemical Name | N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride |
| Synonyms | 4-(Trifluoromethyl)benzohydroximoyl chloride |
| CAS Registry Number | 74467-05-3 |
| Molecular Formula | C8H5ClF3NO |
| Molecular Weight | 223.58 g/mol |
| Theoretical LogP | ~3.6[1] |
| Physical State | Pale yellow to white crystalline solid |
Mechanistic Pathway
The synthesis of the benzimidoyl chloride is achieved via a robust, two-step sequence starting from commercially available 4-(trifluoromethyl)benzaldehyde.
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Oximation: Condensation of the aldehyde with hydroxylamine.
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Electrophilic Chlorination: Conversion of the oxime to the hydroximoyl chloride using N-chlorosuccinimide (NCS).
Two-step synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethyl)benzaldehyde Oxime
Rationale & Causality: Hydroxylamine is supplied as a hydrochloride salt ( NH2OH⋅HCl ) to prevent auto-oxidation and degradation. A base (typically aqueous NaOH or Na2CO3 ) is required to deprotonate the salt, liberating the nucleophilic free amine. Ethanol is utilized as a co-solvent to ensure the highly lipophilic 4-(trifluoromethyl)benzaldehyde remains in a homogeneous phase with the aqueous hydroxylamine.
Protocol:
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Preparation: In a 250 mL round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (10.0 g, 57.4 mmol) in absolute ethanol (50 mL).
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Reagent Addition: In a separate beaker, dissolve NH2OH⋅HCl (4.79 g, 68.9 mmol, 1.2 eq.) and NaOH (2.76 g, 68.9 mmol, 1.2 eq.) in distilled water (30 mL).
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Condensation: Add the aqueous solution dropwise to the ethanolic aldehyde solution at room temperature under vigorous magnetic stirring.
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Monitoring: Stir the mixture for 2–4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 4:1). The oxime will appear as a new, more polar spot compared to the aldehyde.
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Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the aqueous residue with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo to yield the oxime as a white solid. Self-validation: The disappearance of the aldehyde carbonyl stretch (~1700 cm−1 ) in IR confirms complete conversion.
Step 2: Chlorination via N-Chlorosuccinimide (NCS)
Rationale & Causality: While chlorine gas can be used for this transformation, it is highly toxic and difficult to handle. NCS in N,N-Dimethylformamide (DMF) provides a mild, bench-stable alternative[2]. However, this reaction is notorious for its delayed exotherm. The initial chlorination is kinetically slow; if all NCS is added at once, the eventual initiation will cause a rapid, potentially dangerous spike in temperature, leading to side-product formation (e.g., over-chlorination or dimerization to furoxans). We mitigate this by adding NCS in portions and initiating the reaction with catalytic HCl gas, which generates trace Cl2 to prime the electrophilic cycle[3].
Protocol:
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Preparation: Dissolve the 4-(trifluoromethyl)benzaldehyde oxime (10.0 g, 52.9 mmol) in anhydrous DMF (45 mL) in a 250 mL two-neck flask equipped with a thermometer.
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Initiation (Critical Step): Add approximately one-fifth of the total NCS (1.41 g out of 7.06 g total, 0.2 eq.). To initiate the reaction, bubble a small amount of HCl gas (extracted via syringe from the headspace of a concentrated HCl bottle) into the solution, or add 1 drop of concentrated aqueous HCl [3].
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Thermal Control: Warm the flask gently to 35–40 °C until a slight temperature spike is observed (indicating the reaction has initiated).
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Portion-wise Addition: Once the exotherm subsides, add the remaining NCS (5.65 g, 0.8 eq.) in small portions over 30–45 minutes, strictly maintaining the internal temperature below 45 °C using a water bath if necessary.
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Completion: Stir the reaction mixture at room temperature overnight.
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Workup: Pour the reaction mixture into ice-cold water (200 mL). DMF is highly water-soluble, driving the organic product out of solution. Extract with Diethyl Ether ( 3×75 mL).
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Purification: Wash the combined ether layers extensively with water ( 4×50 mL) and brine (50 mL) to remove all traces of DMF and succinimide. Dry over MgSO4 , filter, and concentrate to yield the N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride. Recrystallize from hexane/ethyl acetate if high analytical purity is required.
Spectroscopic Characterization
To validate the structural integrity of the synthesized benzimidoyl chloride, compare your analytical data against the following benchmark parameters. The downfield shift of the −OH proton and the characteristic splitting of the −CF3 group are primary diagnostic markers.
| Analytical Method | Expected Diagnostic Signals |
| 1 H NMR (400 MHz, CDCl3 ) | δ ~8.55 (br s, 1H, −OH ), 8.02 (d, J=8.2 Hz, 2H, Ar- H ), 7.68 (d, J=8.2 Hz, 2H, Ar- H ). Note: The imine C-H singlet from the oxime (~8.1 ppm) must be completely absent. |
| 13 C NMR (100 MHz, CDCl3 ) | δ ~143.5 ( C=N ), 135.2 (Ar- C ), 132.1 (q, 2JC−F=32.5 Hz, C−CF3 ), 127.8 (Ar- C ), 125.6 (q, 3JC−F=3.8 Hz, Ar- C ), 123.7 (q, 1JC−F=272.4 Hz, −CF3 ). |
| 19 F NMR (376 MHz, CDCl3 ) | δ -62.8 (s, 3F, −CF3 ). |
| FT-IR (ATR, cm−1 ) | ~3300 (broad, O−H stretch), 1605 ( C=N stretch), 1320 ( C−F stretch). |
| HRMS (ESI+) | Exact mass calculated for C8H6ClF3NO [M+H]+ : 224.0085. |
Application: Nitrile Oxide Generation
The primary utility of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is its conversion into a nitrile oxide dipole. Because nitrile oxides are prone to dimerization into biologically inactive furoxans, they are rarely isolated. Instead, they are generated in situ by the slow addition of a mild base (such as triethylamine) in the presence of the desired dipolarophile (alkene or alkyne).
In situ generation of nitrile oxide and subsequent 1,3-dipolar cycloaddition workflow.
Safety & Handling Directives
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Thermal Runaway Risk: The chlorination of oximes using NCS is subject to an induction period. Never add the full equivalent of NCS at once. Failure to initiate the reaction prior to bulk addition can result in a violent exotherm.
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Toxicity: Hydroximoyl chlorides are severe skin, eye, and respiratory irritants. They are potential sensitizers. All manipulations must be performed in a certified fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).
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Storage: Store the purified N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride in a tightly sealed amber vial under an inert atmosphere (Argon or N2 ) at -20 °C to prevent slow degradation or dimerization.
References
- Sigma-Aldrich. "Nitroso benzene | Sigma-Aldrich - MilliporeSigma." sigmaaldrich.com.
- Thieme Chemistry. "Product Class 1: Nitrile Oxides, Sulfides, and Selenides." Science of Synthesis.
- Royal Society of Chemistry. "Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines." RSC Advances.
- Molaid. "(Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride - CAS 1446255-18-0." molaid.com.
